1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-
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Overview
Description
1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- is a synthetic organic compound with a complex structure. It is a derivative of 1,4-naphthoquinone, which is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a naphthalenedione core substituted with a hydroxyphenyl group that contains tert-butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone and 2,6-di-tert-butylphenol as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyphenyl group is introduced to the naphthoquinone core.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Catalyst Selection: Choosing an efficient catalyst to ensure high yield and selectivity.
Optimization of Reaction Parameters: Fine-tuning temperature, pressure, and reaction time to maximize production efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Lewis acids such as aluminum chloride are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.
Scientific Research Applications
1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways Involved: It may modulate oxidative stress pathways, inhibit specific enzymes, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its quinone structure and biological activities.
Menadione: A vitamin K derivative with similar quinone structure.
Juglone: A naturally occurring naphthoquinone with biological activities.
Uniqueness
1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthoquinones.
Properties
CAS No. |
135979-30-5 |
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Molecular Formula |
C24H26O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C24H26O3/c1-23(2,3)18-11-14(12-19(22(18)27)24(4,5)6)17-13-20(25)15-9-7-8-10-16(15)21(17)26/h7-13,27H,1-6H3 |
InChI Key |
AECXAZUJJWQNLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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